N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 896011-08-8
VCID: VC7057968
InChI: InChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
SMILES: COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Molecular Formula: C22H19N3O3
Molecular Weight: 373.412

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

CAS No.: 896011-08-8

Cat. No.: VC7057968

Molecular Formula: C22H19N3O3

Molecular Weight: 373.412

* For research use only. Not for human or veterinary use.

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide - 896011-08-8

Specification

CAS No. 896011-08-8
Molecular Formula C22H19N3O3
Molecular Weight 373.412
IUPAC Name N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
Standard InChI Key TUDPHQRQRBJNAM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide, reflects its core structure: a benzimidazole ring (C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>) linked to a phenyl group substituted with a 2,3-dimethoxybenzamide side chain. Key features include:

  • Molecular Formula: C<sub>22</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub>

  • Molecular Weight: 373.41 g/mol

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH groups), 4 acceptors (carbonyl and methoxy oxygens).

The dimethoxy groups at positions 2 and 3 of the benzamide ring enhance electron density, influencing reactivity and interactions with biological targets .

Chemical Reactivity and Functionalization

The compound undergoes characteristic benzimidazole and benzamide reactions:

Reaction TypeReagents/ConditionsProducts Formed
OxidationKMnO<sub>4</sub>, CrO<sub>3</sub>Quinazolinone derivatives
ReductionLiAlH<sub>4</sub>, NaBH<sub>4</sub>Secondary amine analogs
N-AlkylationNaH, alkyl halidesN-substituted benzimidazoles

Methoxy groups resist nucleophilic substitution but participate in demethylation under strong acids.

Biological Activities and Mechanisms

Antioxidative Activity

In DPPH and FRAP assays, the dimethoxy-substituted derivative exhibited moderate radical scavenging (IC<sub>50</sub> ≈ 5.68 mM) and iron-reducing capacity (618.10 mmol Fe<sup>2+</sup>/mmol compound) . Activity is attributed to electron donation by methoxy groups.

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric Replacement: Replacing methoxy groups with halogens or bulky substituents improves metabolic stability .

  • Prodrug Design: Esterification of the amide group enhances oral bioavailability in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator